molecular formula C10H20O4 B8526607 4-t-Butoxy-3-hydroxy-butyric acid, ethyl ester

4-t-Butoxy-3-hydroxy-butyric acid, ethyl ester

Cat. No.: B8526607
M. Wt: 204.26 g/mol
InChI Key: PRVDZTWZVHPSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-t-Butoxy-3-hydroxy-butyric acid, ethyl ester is a useful research compound. Its molecular formula is C10H20O4 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

ethyl 3-hydroxy-4-[(2-methylpropan-2-yl)oxy]butanoate

InChI

InChI=1S/C10H20O4/c1-5-13-9(12)6-8(11)7-14-10(2,3)4/h8,11H,5-7H2,1-4H3

InChI Key

PRVDZTWZVHPSJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(COC(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ethyl 4-t-butoxyacetoacetate (20.0 g) synthesized according to the method described in Heterocycles 26, 2841 (1987) was dissolved in methanol (150 mL) and sodium borohydride (1.68 g) was added at a temperature of from 5° C. to 15° C. The mixture was stirred for 1 hr and water (100 mL) was added. The solvent was mostly evaporated, and the organic layer extracted twice with MTBE (150 mL) was washed well with water. MTBE was evaporated to give ethyl (±)-4-t-butoxy-3-hydroxybutanoate (16.9 g). To a solution of lithium diisopropylamide 1.5 M cyclohexane solution (73 mL) in THF (100 mL) was added a solution of ethyl (±)-4-t-butoxy-3-hydroxybutanoate (10.66 g) in THF (30 mL) at a temperature of from −58° C. to −48° C. and the temperature was raised to −20° C. Separately, 2-iodoethanol (21.5 g) and ethyl vinyl ether (11.4 g) were mixed in the presence of p-toluenesulfonic acid monohydrate (10 mg) to give 2-(1-ethoxyethoxy)ethyl iodide (19.1 g) and 15.3 g thereof was added dropwise at a temperature near −20° C. to 0° C. The mixture was stirred overnight at room temperature. The reaction mixture was poured into a 1N aqueous hydrochloric acid (100 mL), MTBE (100 mL) was added and the mixture was extracted and washed with saturated aqueous sodium hydrogen carbonate solution. The solvent was evaporated and ethanol (150 mL) and p-toluenesulfonic acid monohydrate (1.3 g) were added to the residue. The mixture was stirred at room temperature for 6 hr. Saturated aqueous sodium hydrogen carbonate solution (20 mL) was added to the reaction mixture and the solvent was mostly evaporated. The residue was extracted with MTBE (100 mL). The organic layer was washed with saturated aqueous sodium hydrogen carbonate solution (50 mL) and dried over anhydrous magnesium sulfate. The solvent was evaporated and the residue was subjected to flash chromatography using heptane/ethyl acetate (3:1) as an eluent to give the title compound (2.0 g) as pale yellow crystals.
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